molecular formula C22H22N4O4 B2865574 4-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide CAS No. 946216-07-5

4-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide

Cat. No.: B2865574
CAS No.: 946216-07-5
M. Wt: 406.442
InChI Key: NPQXRZQPEJOJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Biological Activities

  • Novel Heterocyclic Compound Synthesis : Research into compounds derived from visnagenone and khellinone has led to the synthesis of novel heterocyclic compounds with anti-inflammatory and analgesic activities. These compounds were evaluated for their inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), showing significant selectivity and effectiveness in analgesic and anti-inflammatory tests (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

  • Antiplatelet Aggregation Activities : A series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides were synthesized and assessed for their in vitro antiplatelet aggregation activities. Some compounds demonstrated strong activities in inhibiting platelet aggregation, highlighting their potential as safer and more effective antiplatelet agents (Xiujie Liu, Xin Chen, Kai Qiu, Zhihao Zhang, 2019).

  • Central Nervous System Activities : Studies on the central nervous system activities of various compounds have identified certain structures with high affinity for rat brain membrane, indicating potential CNS activities. These findings suggest the relevance of these compounds in exploring treatments for CNS-related conditions (G. Barlin, L. P. Davies, S. Ireland, J. Zhang, 1992).

  • Antioxidant and Antimicrobial Properties : The antioxidant properties of novel compounds have been determined using various assays, revealing significant activity and suggesting potential for therapeutic applications in oxidative stress-related diseases. Additionally, some derivatives have been explored for their antimicrobial activity, offering insights into new antimicrobial agents (S. Demir, Sukriye Cakmak, N. Dege, H. Kutuk, M. Odabaşoǧlu, R. A. Kepekçi, 2015).

  • Synthesis of Pyridazinone Derivatives : Research into the synthesis of novel indolylpyridazinone derivatives with expected biological activity demonstrates the continuous effort to develop compounds with potential therapeutic benefits. These studies provide a foundation for future research into their biological activities and applications (S. Abubshait, 2007).

Properties

IUPAC Name

4-[4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-30-18-10-6-15(7-11-18)19-12-13-21(28)26(25-19)14-2-3-20(27)24-17-8-4-16(5-9-17)22(23)29/h4-13H,2-3,14H2,1H3,(H2,23,29)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQXRZQPEJOJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.